HOE 32020

Descripción

Propiedades

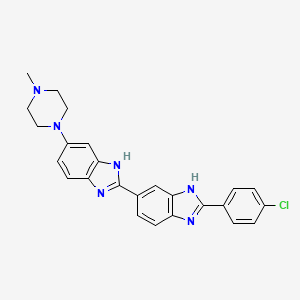

IUPAC Name |

2-(4-chlorophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGLWDFFMBHOFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856157 |

Source

|

| Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23554-99-6 |

Source

|

| Record name | 2'-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

HOE 32020: An In-Depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

HOE 32020, a member of the Hoechst family of bisbenzimidazole dyes, is a fluorescent stain that binds specifically to the minor groove of DNA. Its primary research application lies in the visualization of nuclear DNA in both live and fixed cells across a range of life science disciplines. Exhibiting a preference for Adenine-Thymine (A-T) rich regions of DNA, this compound serves as a valuable tool in cell biology, enabling the analysis of nuclear morphology, cell cycle distribution, and apoptosis. Upon binding to DNA, its fluorescence emission is significantly enhanced, providing a high signal-to-noise ratio for imaging and flow cytometry applications. Researchers should be cognizant of the potential for phototoxicity and induction of DNA damage responses with prolonged exposure to ultraviolet (UV) light, a characteristic of Hoechst dyes.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its spectral characteristics.

Table 1: Physicochemical and Fluorescent Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₃ClN₆ | [1] |

| Molecular Weight | 442.9 g/mol | [1] |

| Excitation Maximum (DNA-bound) | 350 nm | [1] |

| Emission Maximum (DNA-bound) | 495 nm | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

Table 2: DNA Binding Affinity of a Structurally Related Hoechst Dye

| Compound | Binding Mode | Dissociation Constant (Kd) | Reference |

| Hoechst 33258 | High Affinity (to B-DNA minor groove) | 1-10 nM | [2] |

| Low Affinity (to DNA sugar-phosphate backbone) | ~1000 nM | [2] |

Experimental Protocols

Protocol 1: Staining of Suspension Cells for Fluorescence Microscopy or Flow Cytometry

This protocol outlines the steps for staining suspension cells with this compound.[3]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 10 µg/mL. The optimal concentration may need to be adjusted based on the cell type and experimental conditions.[3]

-

Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[3]

-

Wash the cell pellet twice with PBS, centrifuging for 5 minutes after each wash.[3]

-

Resuspend the cell pellet to a density of 1x10⁶ cells/mL.[3]

-

Add 1 mL of the this compound working solution to the cell suspension and incubate at room temperature for 3-10 minutes, protected from light.[3]

-

Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[3]

-

Wash the cells twice with PBS, centrifuging for 5 minutes after each wash.[3]

-

Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis.

-

Observe the stained cells using a fluorescence microscope with a UV excitation filter or analyze using a flow cytometer with a UV laser.

Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy

This protocol details the procedure for staining adherent cells cultured on coverslips.[3]

Materials:

-

Adherent cells cultured on sterile coverslips

-

This compound working solution (10 µg/mL in serum-free medium or PBS)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Prepare the this compound working solution as described in Protocol 1.

-

Remove the coverslips with adherent cells from the culture medium.

-

Gently aspirate any excess medium from the coverslips.

-

Add the this compound working solution to the coverslips and incubate for a predetermined optimal time, protected from light.

-

Wash the coverslips twice with PBS to remove unbound dye.

-

Mount the coverslips on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and procedures related to the use of this compound in research.

Mechanism of Action and Research Implications

This compound, like other Hoechst dyes, functions as a minor groove-binding agent with a strong preference for A-T rich sequences of DNA.[2][3] This binding is non-intercalative, meaning the dye fits within the groove of the DNA double helix without unwinding it. Upon binding, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright blue fluorescence under UV excitation.[]

The ability of this compound to stain the nuclei of living cells without the need for permeabilization makes it a valuable tool for real-time imaging studies of cellular processes such as mitosis and apoptosis. However, researchers must exercise caution due to the known phototoxicity of Hoechst dyes.[5] Upon excitation with UV light, these dyes can act as photosensitizers, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage, including DNA strand breaks.[5] This can, in turn, activate the DNA damage response (DDR) pathways, potentially leading to cell cycle arrest or apoptosis.[6][7] Therefore, it is crucial to use the lowest possible dye concentration and light exposure to minimize these phototoxic effects, especially in live-cell imaging experiments.

For fixed-cell applications, the phototoxicity is less of a concern, and this compound provides excellent contrast for nuclear visualization in techniques such as immunofluorescence and immunohistochemistry. Its spectral properties, with excitation in the UV and emission in the blue range, make it compatible with many other common fluorophores, facilitating multicolor imaging experiments.[]

References

In-depth Technical Guide: The Core Mechanism of Action of HOE 32020 on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE 32020, a member of the bis-benzimidazole Hoechst dye family, is a cell-permeant fluorescent probe primarily recognized for its specific, high-affinity binding to the minor groove of double-stranded DNA (dsDNA). This technical guide delineates the core mechanism of action of this compound on DNA, focusing on its binding characteristics, sequence selectivity, and downstream cellular consequences. This document provides a comprehensive overview of the biophysical interactions and summarizes key quantitative data. Detailed experimental protocols for studying these interactions are also provided to facilitate further research and drug development applications.

Core Mechanism: Minor Groove Binding

The principal mechanism of action of this compound is its non-intercalative binding to the minor groove of B-DNA. This interaction is characterized by a strong preference for adenine-thymine (A-T) rich sequences. The crescent-shaped geometry of the this compound molecule allows it to fit snugly into the narrow minor groove of A-T tracts, where it is stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions with the floor and walls of the groove.

This binding event is accompanied by a significant enhancement of the dye's fluorescence quantum yield, a property that is extensively utilized in molecular and cell biology for DNA visualization and quantification.

Visualization of the Binding Mechanism

The following diagram illustrates the binding of a Hoechst dye, representative of this compound, to the DNA minor groove.

Caption: Binding of this compound to the A-T rich minor groove of DNA.

Quantitative Analysis of DNA Binding

| Parameter | Value | DNA Substrate | Method |

| High-Affinity Binding (Kd) | 1 - 10 nM | A-T rich sequences (e.g., AAA/TTT) | Fluorescence Titration |

| Low-Affinity Binding (Kd) | ~1000 nM | General DNA sequences | Fluorescence Titration |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding.

Consequences of DNA Binding

The binding of this compound and related Hoechst dyes to the DNA minor groove can lead to several downstream cellular effects, primarily through the interference with DNA-dependent processes.

Inhibition of DNA Replication and Transcription

By occupying the minor groove, this compound can physically obstruct the binding of essential proteins, such as transcription factors and DNA polymerases, to their target DNA sequences. This steric hindrance can lead to the inhibition of both DNA replication and transcription.[1][2] The A-T rich sequences preferred by this compound are often found in regulatory regions of genes, such as promoters and enhancers, making these processes particularly susceptible to inhibition.[1]

Inhibition of Topoisomerase I

There is evidence to suggest that Hoechst dyes, particularly Hoechst 33342, can act as topoisomerase I inhibitors.[3][4][5] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Inhibition of this enzyme by Hoechst dyes is thought to occur through the stabilization of the covalent DNA-topoisomerase I cleavage complex.[5] This leads to an accumulation of single-strand DNA breaks, which can trigger apoptotic pathways.[3][4] While direct evidence for this compound as a topoisomerase I inhibitor is pending, its structural similarity to other Hoechst dyes suggests a similar potential.

Signaling Pathway Visualization

The following diagram illustrates the proposed pathway from DNA binding to the inhibition of cellular processes.

References

- 1. Minor groove binder distamycin remodels chromatin but inhibits transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consequence of Hoechst 33342-mediated Leishmania DNA topoisomerase-I inhibition on parasite replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of HOE 32020 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE 32020 is a fluorescent dye belonging to the bis-benzimidazole family, closely related to the well-known Hoechst stains.[1][2] As a cell-permeant, minor groove-binding DNA stain, this compound exhibits a strong affinity for adenine-thymine (A-T) rich regions of DNA.[2] This binding event leads to a significant enhancement in its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cell applications, including fluorescence microscopy and flow cytometry.[2] Its utility in cellular imaging is underscored by its blue fluorescence emission, which allows for spectral separation from other commonly used fluorophores. Understanding the core spectral properties of this compound is critical for its effective application in quantitative and qualitative biological research.

Core Spectral and Photophysical Properties

The fluorescence characteristics of this compound are highly dependent on its binding to DNA. When unbound in solution, its fluorescence is relatively low. However, upon intercalation into the minor groove of DNA, a significant increase in fluorescence quantum yield is observed.

Table 1: Summary of Spectral Properties for this compound and Related Hoechst Dyes

| Property | This compound | Hoechst 33342 (Analogue) | Hoechst 33258 (Analogue) |

| Excitation Maximum (λex) | ~350 nm (DNA-bound)[1] | 361 nm | 352 nm |

| Emission Maximum (λem) | ~495 nm (DNA-bound)[1] | 497 nm | 454 nm |

| Molar Absorptivity (ε) | Data not available | ~42,000 cm⁻¹M⁻¹ | ~46,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | Data not available | Data not available | ~0.034 (unbound) |

Experimental Protocols

Determination of Molar Absorptivity (Extinction Coefficient)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution of known concentration.

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound. A cuvette with a known path length (typically 1 cm) should be used.

-

Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a linear relationship. The molar absorptivity (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard with an emission profile similar to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the quantum yield standard. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)

where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Application in Cellular Imaging: A General Workflow

This compound is a valuable tool for nuclear counterstaining in fluorescence microscopy.

Factors Influencing Spectral Properties

It is crucial for researchers to be aware that the spectral properties of this compound can be influenced by its local environment.

-

DNA Binding: As previously mentioned, binding to the A-T rich minor groove of DNA is the primary factor that enhances the fluorescence of this compound.

-

Solvent Polarity: The polarity of the solvent can affect the spectral properties of unbound dye.

-

pH: The fluorescence intensity of Hoechst dyes, and by extension this compound, has been shown to increase with the pH of the solvent.[2]

Conclusion

References

HOE 32020 for live cell nuclear staining

An In-depth Technical Guide to Hoechst Dyes for Live Cell Nuclear Staining

Introduction

Hoechst dyes are a family of fluorescent stains widely utilized for the labeling of DNA in live and fixed cells. These bis-benzimidazole derivatives are cell-permeable and bind specifically to the minor groove of AT-rich regions of DNA. Upon binding, their fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus. This guide focuses on the properties and applications of the two most common Hoechst dyes, Hoechst 33342 and Hoechst 33258, for live cell imaging, acknowledging the likely user interest in these compounds despite the initial query for "HOE 32020," which does not correspond to a standard nuclear stain.

Physicochemical and Spectral Properties

The selection of a suitable Hoechst dye is contingent on its specific experimental application, with key differences in cell permeability and spectral characteristics guiding the choice.

| Property | Hoechst 33342 | Hoechst 33258 |

| Molar Mass | 615.99 g/mol | 623.96 g/mol |

| Excitation Maximum (DNA-bound) | ~350 nm | ~346 nm |

| Emission Maximum (DNA-bound) | ~461 nm | ~461 nm |

| Extinction Coefficient | 4.2 x 10^4 cm^-1 M^-1 | 4.2 x 10^4 cm^-1 M^-1 |

| Quantum Yield | ~0.4 | ~0.6 |

| Cell Permeability | High | Low |

Mechanism of Action

Hoechst dyes passively diffuse across the cell membrane and the nuclear envelope. Once inside the nucleus, they bind to the minor groove of double-stranded DNA, with a preference for sequences rich in adenine-thymine (A-T) base pairs. This binding event induces a conformational change in the dye molecule, leading to a significant enhancement of its fluorescence.

Experimental Protocols

General Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture until the desired confluency is reached.

-

Reagent Preparation: Prepare a 1 mg/mL stock solution of Hoechst 33342 or Hoechst 33258 in deionized water or DMSO. Dilute the stock solution to a final working concentration of 0.5-1.0 µg/mL in pre-warmed cell culture medium or phosphate-buffered saline (PBS).

-

Staining: Remove the culture medium from the cells and add the Hoechst staining solution.

-

Incubation: Incubate the cells at 37°C for 5-15 minutes.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

-

Imaging: Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter.

Considerations for Live Cell Imaging

-

Phototoxicity: Prolonged exposure to UV light can be damaging to live cells. Minimize exposure time and intensity to maintain cell health.

-

Dye Concentration: Use the lowest possible concentration of Hoechst dye that provides adequate signal to minimize potential cytotoxic effects.

-

Choice of Dye: Hoechst 33342 is generally preferred for live-cell imaging due to its higher cell permeability. Hoechst 33258 is less permeant and is often used for staining fixed cells or as a counterstain in flow cytometry.

Applications in Research and Drug Development

Hoechst dyes are versatile tools with a wide range of applications in biological research and drug development.

-

Cell Cycle Analysis: The intensity of Hoechst fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Apoptosis Detection: Condensation of chromatin during apoptosis results in intense, fragmented nuclear staining with Hoechst dyes.

-

Cell Counting and Proliferation Assays: Hoechst staining provides a reliable method for quantifying cell numbers in culture.

-

High-Content Screening (HCS): The robust and specific nuclear staining by Hoechst dyes makes them an ideal counterstain in HCS assays for identifying the nucleus and segmenting cells for further analysis.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or Weak Staining | Low dye concentration | Increase dye concentration or incubation time. |

| Cell type is not permeable to the dye | Use a more permeable dye (e.g., Hoechst 33342). | |

| Incorrect filter set | Ensure the microscope is equipped with the appropriate filters for Hoechst dyes. | |

| High Background | Excessive dye concentration | Decrease dye concentration and/or increase the number of wash steps. |

| Cell Death | Phototoxicity | Reduce UV exposure time and intensity. |

| Dye toxicity | Lower the dye concentration. |

Conclusion

Hoechst dyes are indispensable tools for live cell nuclear staining, offering bright and specific labeling of DNA. Understanding their properties, mechanism of action, and appropriate handling is crucial for obtaining reliable and reproducible results in a variety of cell-based assays. While the initial query for "this compound" did not yield a specific reagent, the extensive literature on Hoechst 33342 and Hoechst 33258 provides a comprehensive foundation for researchers, scientists, and drug development professionals seeking to visualize and analyze the nucleus in living cells.

Unraveling the DNA Binding Specificity of HOE 32020: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE 32020 is a bis-benzimide compound belonging to the Hoechst family of fluorescent dyes.[1][2][3] These dyes are widely utilized in molecular biology for their ability to bind to DNA and subsequently emit a blue fluorescence, making them invaluable for visualizing cell nuclei and studying DNA content. This compound, in particular, functions as a live nuclear marker dye, allowing for the observation of DNA in living cells.[4] Its mechanism of action is rooted in its specific interaction with the minor groove of the DNA double helix, exhibiting a marked preference for Adenine-Thymine (A-T) rich regions.[4] This binding event leads to a significant enhancement of its fluorescence intensity, a property that is also influenced by the pH of the surrounding solution, with higher pH values resulting in increased fluorescence.[4] While primarily known as a DNA stain, this compound is also listed as a fungicide, reportedly acting by inhibiting ergosterol biosynthesis in fungi.[5] This technical guide will delve into the specifics of its DNA binding properties, drawing on available data for the well-studied analogue, Hoechst 33258, to infer and illustrate the likely binding characteristics and experimental methodologies pertinent to this compound.

DNA Binding Characteristics

The interaction of Hoechst dyes with DNA is a multi-modal process, with the highest affinity binding occurring at very low ligand concentrations.[6] Studies on the closely related Hoechst 33258 reveal a complex interaction with eukaryotic DNA, characterized by several distinct binding modes that can be resolved using techniques such as high-resolution titration rotational viscometry.[6]

Table 1: Inferred Quantitative DNA Binding Parameters for Hoechst Dyes

| Parameter | Value/Description | Reference Compound |

| Binding Site | Minor groove of DNA | Hoechst 33258 |

| Sequence Preference | A-T rich sequences | Hoechst 33258[4] |

| High-Affinity Saturation | ~1 nM (r ≈ 0.0015 Hoe/DNA-P) | Hoechst 33258[6] |

| Effect on DNA Structure | Induces conformational changes, including helix stiffening and bending or unbending. | Hoechst 33258[6] |

Experimental Protocols for Determining DNA Binding Specificity

The elucidation of DNA binding specificity for compounds like this compound involves a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

Spectroscopic Titration

Objective: To determine the binding affinity (Kd) and stoichiometry of binding by monitoring changes in the dye's fluorescence upon titration with DNA.

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA (e.g., calf thymus DNA or specific oligonucleotides).

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (Excitation ~350 nm, Emission ~460 nm).

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).

DNase I Footprinting Assay

Objective: To identify the specific DNA sequence where the compound binds.

Methodology:

-

End-label a DNA fragment of known sequence with a radioactive or fluorescent tag.

-

Incubate the labeled DNA with varying concentrations of this compound.

-

Add a low concentration of DNase I to partially digest the DNA. The regions where this compound is bound will be protected from cleavage.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the binding site of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding (ΔH, ΔS, and Ka).

Methodology:

-

Place a solution of the target DNA in the sample cell of the ITC instrument.

-

Fill the injection syringe with a solution of this compound.

-

Perform a series of small, sequential injections of this compound into the DNA solution.

-

Measure the heat released or absorbed during each injection.

-

Integrate the heat changes and plot them against the molar ratio of ligand to DNA.

-

Fit the data to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.

Visualizing Experimental Workflows and Interactions

To better understand the processes and relationships involved in studying this compound's DNA binding, the following diagrams are provided.

Caption: Workflow for Spectroscopic Titration to Determine Binding Affinity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. 6-alkyne Nicotinamide adenine dinucleotide — TargetMol Chemicals [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 23554-99-6 | YAA55499 | Biosynth [biosynth.com]

- 6. Multimode interaction of Hoechst 33258 with eukaryotic DNA; quantitative analysis of the DNA conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blue Hue: A Technical Comparison of HOE 32020 and Hoechst 33342 for Cellular Imaging

For researchers, scientists, and professionals in drug development, the precise visualization of cellular structures is paramount. Nuclear staining, a fundamental technique in cell imaging, relies on a variety of fluorescent dyes. Among these, the Hoechst family of dyes has long been a staple. This in-depth technical guide provides a comprehensive comparison of the well-established Hoechst 33342 and the lesser-known, yet structurally related, HOE 32020.

This document delves into the core chemical, spectral, and functional characteristics of both dyes, offering a comparative analysis to inform experimental design and dye selection. Detailed experimental protocols for live and fixed cell imaging are provided, alongside a discussion of their mechanisms of action and potential cytotoxic effects. All quantitative data has been consolidated into clear, comparative tables, and key processes are visualized through diagrams generated using the DOT language.

Core Properties: A Side-by-Side Look

Both this compound, also known as Hoechst 32020, and Hoechst 33342 are cell-permeant, blue-fluorescent dyes that bind to DNA, making them effective for nuclear staining in both live and fixed cells.[1][2] They share a similar bis-benzimidazole core structure, which is responsible for their DNA-binding properties.

| Property | This compound | Hoechst 33342 |

| Synonyms | Hoechst 32020 | bisBenzimide H 33342, HOE 33342 |

| Chemical Formula | C₂₅H₂₃ClN₆[3] | C₂₇H₂₈N₆O · 3HCl |

| Molecular Weight | 442.9 g/mol [3] | 561.93 g/mol [4] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol[3] | Soluble in water, DMSO |

Mechanism of Action: Illuminating the Minor Groove

The fluorescence of both this compound and Hoechst 33342 is significantly enhanced upon binding to the minor groove of double-stranded DNA.[2][5] Both dyes exhibit a preference for binding to AT-rich regions.[1][5] This binding event restricts the rotational freedom of the molecule, leading to a substantial increase in fluorescence quantum yield and providing a high signal-to-noise ratio for nuclear imaging.[5][6]

Spectral Properties: A Comparative Overview

While both dyes are excited by ultraviolet (UV) light and emit in the blue region of the spectrum, there is a notable difference in their emission maxima. This distinction is critical when designing multicolor imaging experiments to minimize spectral overlap.

| Spectral Property | This compound | Hoechst 33342 |

| Excitation Maximum (DNA-bound) | ~350 nm[3] | ~350-361 nm[1][7] |

| Emission Maximum (DNA-bound) | ~495 nm[3] | ~461-497 nm[1][7] |

| Unbound Dye Emission | Not specified | ~510-540 nm[1] |

Quantitative Data Presentation

A direct quantitative comparison of the photophysical properties of this compound and Hoechst 33342 is challenging due to the limited availability of published data for this compound. The following table summarizes the known quantitative parameters.

| Parameter | This compound | Hoechst 33342 |

| Molar Extinction Coefficient (ε) | Data not readily available | ~42,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | Data not readily available (increases upon DNA binding) | Low in aqueous solution, increases significantly upon DNA binding[6] |

| Recommended Working Concentration (Live Cells) | 1-10 µg/mL (general guidance)[2] | 0.1-10 µg/mL (cell type dependent)[1] |

| Recommended Working Concentration (Fixed Cells) | 1-10 µg/mL (general guidance)[2] | 1 µg/mL[8] |

Cytotoxicity and Phototoxicity Considerations

A critical aspect of live-cell imaging is the potential for the fluorescent probe to induce cellular stress or damage. Hoechst 33342 is known to exhibit cytotoxicity at higher concentrations and with prolonged exposure.[9][10] These effects can include inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis.[9][10] Phototoxicity, where the dye generates reactive oxygen species upon excitation with UV light, is also a significant concern, particularly in time-lapse imaging.[11]

While this compound is marketed for live-cell imaging, comprehensive, publicly available studies on its cytotoxicity and phototoxicity are limited. Researchers should, therefore, empirically determine the optimal, non-toxic concentration for their specific cell type and experimental conditions.

Experimental Protocols

The following protocols provide a general guideline for using this compound and Hoechst 33342 for staining live and fixed cells. It is crucial to optimize parameters such as dye concentration and incubation time for each specific cell type and application.

Staining Live Adherent Cells

-

Cell Culture: Culture cells on an appropriate imaging vessel (e.g., glass-bottom dishes or chamber slides) to the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, prepare a working solution of the dye (e.g., 1-10 µg/mL for this compound or 0.5-5 µM for Hoechst 33342) in a pre-warmed, serum-free culture medium or PBS.[1][2]

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]

-

Washing (Optional): For many applications, imaging can be performed directly in the staining solution.[1] To reduce background fluorescence, the staining solution can be removed, and the cells can be washed two to three times with a pre-warmed culture medium or PBS.[1]

-

Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with imaging using a fluorescence microscope with the appropriate filter sets.

Staining Fixed Adherent Cells

-

Cell Culture and Fixation: Culture cells on coverslips or chamber slides. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

-

Permeabilization (Optional but Recommended): For optimal nuclear staining, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Prepare Staining Solution: Prepare a working solution of the dye (e.g., 1 µg/mL) in PBS.

-

Staining: Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.[12]

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging.

Conclusion and Recommendations

Both this compound and Hoechst 33342 are effective blue-fluorescent nuclear stains for a range of cell imaging applications.

-

Hoechst 33342 is an extensively characterized dye with a wealth of available data on its spectral properties, performance, and cytotoxicity. This makes it a reliable choice for researchers who require well-documented and predictable staining.

-

This compound presents itself as a viable alternative, particularly for its distinct emission maximum at a longer wavelength (~495 nm) compared to Hoechst 33342 (~461 nm). This spectral separation could be advantageous in multicolor imaging experiments to reduce bleed-through into green-emitting channels. However, the limited public data on its photophysical properties and cytotoxicity necessitates careful in-house validation and optimization.

For researchers embarking on new live-cell imaging studies, it is prudent to perform a comparative analysis of both dyes on the specific cell line of interest. This should involve a titration of dye concentrations and an assessment of cell viability and morphology over the course of the experiment to determine the optimal imaging conditions that minimize perturbation of normal cellular processes. The choice between this compound and Hoechst 33342 will ultimately depend on the specific requirements of the experiment, including the need for well-established protocols versus the potential benefits of a spectrally distinct probe.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. stemcell.com [stemcell.com]

- 5. mdpi.com [mdpi.com]

- 6. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. youdobio.com [youdobio.com]

- 9. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to the Applications of Hoechst 33258 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst 33258, a fluorescent stain widely utilized in molecular biology for the visualization and analysis of cellular DNA content and nuclear morphology. Initially misidentified in some contexts as HOE 32020, Hoechst 33258 is a cell-permeant, blue-emitting dye with a range of applications in fundamental research and drug development.

Core Mechanism of Action

Hoechst 33258 is a bisbenzimidazole derivative that binds to the minor groove of double-stranded DNA.[1][2] This binding is non-intercalating and shows a strong preference for adenine-thymine (A-T) rich regions.[1][2][3][4][5] The fluorescence of the dye is significantly enhanced upon binding to dsDNA, leading to a high signal-to-noise ratio for visualizing the nucleus.[5][6][] While it can enter living cells, its permeability is lower than the related compound, Hoechst 33342.[4]

Quantitative Data Presentation

The following table summarizes the key quantitative properties of Hoechst 33258 for easy reference in experimental design.

| Property | Value | Citations |

| Excitation Maximum (with DNA) | ~352 nm | [6][8][9][10] |

| Emission Maximum (with DNA) | ~461 nm | [1][6][8][9] |

| Molecular Weight | 533.88 g/mol (trihydrochloride) | [2][8] |

| Recommended Staining Concentration | 0.1 - 12 µg/mL | [1][4] |

| Extinction Coefficient | 46,000 cm⁻¹M⁻¹ | [9] |

Key Applications and Experimental Protocols

Hoechst 33258 is a versatile tool in molecular biology, primarily used for nuclear counterstaining, cell cycle analysis, and the detection of apoptosis.

Nuclear Counterstaining in Fluorescence Microscopy

Hoechst 33258 is widely used to stain the nuclei of both live and fixed cells, providing a clear reference point for the subcellular localization of other fluorescently labeled proteins or structures.

-

Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Fixation: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.

-

Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.[11]

-

Staining: Prepare a working solution of Hoechst 33258 at 1 µg/mL in PBS.[8] Apply the staining solution to the coverslips and incubate for 5-15 minutes at room temperature, protected from light.[11]

-

Final Washes: Wash the coverslips 2-3 times with PBS to remove unbound dye.[11]

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).[11][12]

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. Hoechst 33258 | CAS 23491-45-4 | Tocris Bioscience [tocris.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]

- 6. biotium.com [biotium.com]

- 8. biotium.com [biotium.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Clarification on HOE 32020 and a Technical Guide to a Relevant Fluorescent Probe

Initial research indicates that the compound designated HOE 32020 is a non-fluorescent fungicide and not a fluorescent dye.[1][2][3] Therefore, a guide on its excitation and emission spectra cannot be provided. However, to fulfill the request for a detailed technical guide on the spectral properties of a relevant biological probe, this document will focus on Hoechst 33342, a widely used, cell-permeant, blue-fluorescent DNA stain with a similar naming convention.

This guide provides an in-depth overview of the spectral and application characteristics of Hoechst 33342, tailored for researchers, scientists, and drug development professionals.

Introduction to Hoechst 33342

Hoechst 33342 is a bisbenzimidazole dye that binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[4][5] This binding significantly enhances its fluorescence quantum yield, leading to a strong blue emission upon excitation with ultraviolet (UV) light.[4][6] Its cell-permeant nature allows it to effectively stain the nuclei of both live and fixed cells, making it a vital tool in fluorescence microscopy, flow cytometry, and cell cycle analysis.[4][5][7] The compound is part of a family of stains developed by Hoechst AG, which also includes the less cell-permeable Hoechst 33258.[4]

Spectral and Photophysical Properties

The key quantitative spectral data for Hoechst 33342 when bound to double-stranded DNA are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~350 nm | Can be excited by a xenon-mercury arc lamp or a UV laser.[4][8] |

| Emission Maximum (λem) | ~461 nm | Emits in the blue region of the spectrum.[4][8] |

| Stokes Shift | ~111 nm | The large separation between excitation and emission peaks is beneficial for multicolor imaging.[4][8] |

| Unbound Emission Maximum | 510 - 540 nm | Unbound dye has a weaker, green-shifted emission.[4][5] |

| Binding Specificity | A-T rich regions of dsDNA minor groove | Fluorescence is significantly enhanced upon binding.[4][5] |

| Cell Permeability | High | An added ethyl group enhances lipophilicity, allowing it to cross the membranes of live cells.[4][5] |

Experimental Protocols

Preparation of Hoechst 33342 Solutions

Proper preparation of solutions is critical for reproducible results. The dye is mutagenic and should be handled with appropriate care.[4]

Stock Solution (e.g., 1 mg/mL):

-

Solvent: Use deionized water (diH₂O) or dimethyl sulfoxide (DMSO).[6] For aqueous solutions, sonication may be required to fully dissolve the powder.[6] Do not use phosphate-buffered saline (PBS) for concentrated stock solutions, as precipitation may occur.[6]

-

Procedure: Dissolve 1 mg of Hoechst 33342 powder in 1 mL of the chosen solvent.

-

Storage: Store aliquots protected from light at 2-6°C for up to six months or at -20°C for long-term storage.[4]

Working Solution (e.g., 1 µg/mL):

-

Diluent: Dilute the stock solution in a buffer appropriate for the application, such as PBS or cell culture medium.[9] A typical final concentration ranges from 0.1 to 10 µg/mL.[5]

-

Procedure: For a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000 in the desired buffer. Prepare this solution fresh before use and protect it from light.

Protocol for Staining Live Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of live cells cultured in a vessel suitable for imaging (e.g., glass-bottom dish).

-

Cell Culture: Grow adherent cells to the desired confluency on the imaging vessel.

-

Prepare Staining Solution: Warm the cell culture medium and the Hoechst 33342 working solution to 37°C.[7][10]

-

Staining: Remove the existing culture medium from the cells. Add the pre-warmed working solution (e.g., 1 µg/mL in culture medium) to cover the cells.[10]

-

Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.[6][9] The optimal time may vary by cell type.

-

Washing (Optional but Recommended): To reduce background fluorescence from unbound dye, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.[6][10]

-

Imaging: Add fresh, pre-warmed medium to the cells.[10] Image immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[6]

Visualized Workflows and Pathways

Mechanism of Action: DNA Binding

Hoechst 33342 passively diffuses across the plasma and nuclear membranes into the cell nucleus. There, it binds to the minor groove of DNA, causing a conformational change that results in a significant increase in fluorescence.

Caption: Mechanism of Hoechst 33342 binding to DNA in a live cell.

Experimental Workflow: Live-Cell Staining

The following diagram illustrates the standard laboratory workflow for staining live adherent cells with Hoechst 33342 prior to fluorescence microscopy.

Caption: Standard experimental workflow for live-cell nuclear staining.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 23554-99-6 | YAA55499 | Biosynth [biosynth.com]

- 3. This compound | 23554-99-6 [sigmaaldrich.com]

- 4. Hoechst stain - Wikipedia [en.wikipedia.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. stemcell.com [stemcell.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

is HOE 32020 toxic to living cells

An in-depth analysis of the available scientific literature reveals no specific compound identified as "HOE 32020." This designation does not correspond to any known chemical or biological agent in major public and scientific databases.

It is possible that "this compound" may be an internal, proprietary, or historical designation from a specific research institution or company that is not publicly documented. Without a precise chemical name, CAS number, or other standard identifiers, a comprehensive toxicological assessment as requested is not feasible.

Therefore, this guide cannot provide specific data on the toxicity, experimental protocols, or signaling pathways related to "this compound" as the substance itself cannot be identified from the information provided.

Researchers, scientists, and drug development professionals are advised to verify the identity of any compound of interest using standardized nomenclature and identifiers to access the relevant body of scientific literature. If "this compound" is a specific internal code, accessing the corresponding internal documentation will be necessary to obtain the requested toxicological information.

HOE 32020: A Technical Guide on its Presumed Fungicidal Action via Ergosterol Biosynthesis Inhibition

Disclaimer: This document provides a detailed overview of the fungicidal mechanism attributed to HOE 32020, focusing on the inhibition of ergosterol biosynthesis. It is important to note that while this compound (CAS 23554-99-6) is listed by some chemical suppliers as a fungicide with this mode of action, there is a notable absence of peer-reviewed scientific literature detailing its specific efficacy, experimental protocols, and effects on fungal signaling pathways. Therefore, this guide is constructed based on the established principles of ergosterol biosynthesis inhibitors, providing a foundational understanding for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways described herein are representative of this class of fungicides and should be adapted and validated for any specific compound, including this compound.

Introduction to this compound and Ergosterol Biosynthesis Inhibitors

This compound is a chemical compound that has been identified by some suppliers as a fungicide. Its primary mechanism of action is reported to be the inhibition of ergosterol biosynthesis, a critical pathway for the survival of fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Ergosterol biosynthesis inhibitors (EBIs) are a major class of antifungal agents used in both medicine and agriculture.[1][2] They disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which can result in cell lysis and death.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The biosynthesis of ergosterol is a complex, multi-step process. EBIs can target various enzymes within this pathway. The main classes of EBIs and their targets are:

-

Azoles (e.g., fluconazole, itraconazole): Inhibit lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the conversion of lanosterol to ergosterol.[1]

-

Allylamines (e.g., terbinafine): Target squalene epoxidase (ERG1), an earlier enzyme in the pathway.[1]

-

Morpholines (e.g., amorolfine): Inhibit Δ14-reductase (ERG24) and Δ8-Δ7 isomerase (ERG2).[1]

While the specific enzymatic target of this compound is not documented in publicly available research, its classification as an ergosterol biosynthesis inhibitor suggests it likely acts on one of these key enzymes.

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway and the points of inhibition for major classes of fungicides.

Quantitative Data on Ergosterol Biosynthesis Inhibitors

Due to the lack of specific studies on this compound, this section provides a template for how quantitative data on the efficacy of ergosterol biosynthesis inhibitors is typically presented. The primary metrics used are the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a defined incubation period.

-

Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor that reduces the activity of a specific enzyme by 50%.

Table 1: Representative Antifungal Activity of Common Ergosterol Biosynthesis Inhibitors (Example Data)

| Compound | Class | Target Enzyme | Fungal Species | MIC (µg/mL) | Reference |

| Fluconazole | Azole | Lanosterol 14α-demethylase | Candida albicans | 0.25 - 1.0 | Generic Data |

| Itraconazole | Azole | Lanosterol 14α-demethylase | Aspergillus fumigatus | 0.125 - 0.5 | Generic Data |

| Terbinafine | Allylamine | Squalene epoxidase | Trichophyton rubrum | 0.001 - 0.01 | Generic Data |

| Amorolfine | Morpholine | Δ14-reductase, Δ8-Δ7 isomerase | Candida albicans | 0.03 - 0.25 | Generic Data |

Experimental Protocols

The following are generalized protocols for assessing the activity of a putative ergosterol biosynthesis inhibitor.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.

Detailed Steps:

-

Fungal Inoculum Preparation: Fungal colonies are suspended in a sterile medium and the concentration is adjusted to a standard (e.g., using a spectrophotometer).

-

Antifungal Agent Preparation: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells (no antifungal agent) are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the control.[3]

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for measuring the inhibition of a specific enzyme in the ergosterol biosynthesis pathway.

Caption: A generalized workflow for determining the IC50 of a compound against a target enzyme.

Detailed Steps:

-

Enzyme Preparation: The target enzyme is purified from the fungus of interest.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate (e.g., lanosterol) and necessary cofactors.

-

Product Analysis: The reaction is stopped, and the levels of substrate and product are quantified using techniques like HPLC or GC-MS.

-

IC50 Determination: The percentage of enzyme inhibition at each inhibitor concentration is calculated, and the IC50 value is determined from a dose-response curve.

Fungal Signaling Pathways Affected by Ergosterol Biosynthesis Inhibition

Disruption of the ergosterol biosynthesis pathway can trigger various transcriptional and signaling responses in fungi as they attempt to counteract the stress.

-

Upregulation of Ergosterol Biosynthesis Genes: Fungi often respond to ergosterol depletion by increasing the expression of genes in the ergosterol pathway (ERG genes).[4][5] This is a compensatory mechanism to try and restore ergosterol levels. In Saccharomyces cerevisiae and Candida species, this response is often mediated by the transcription factor Upc2.[5]

-

Activation of Efflux Pumps: Fungi can upregulate the expression of efflux pumps, which are membrane transporters that can expel the antifungal drug from the cell, leading to drug resistance.[4]

-

Interaction with the Calcineurin Pathway: The calcineurin signaling pathway is crucial for fungal stress responses. Inhibition of ergosterol biosynthesis induces membrane stress, which can be counteracted by the calcineurin pathway.[6] Consequently, combining ergosterol biosynthesis inhibitors with calcineurin inhibitors (like cyclosporine A or tacrolimus) can lead to a synergistic, fungicidal effect.[6]

Caption: Logical relationships in the fungal response to ergosterol biosynthesis inhibition.

Conclusion

References

- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 2. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Scholars@Duke publication: Ergosterol biosynthesis inhibitors become fungicidal when combined with calcineurin inhibitors against Candida albicans, Candida glabrata, and Candida krusei. [scholars.duke.edu]

Methodological & Application

Application Notes and Protocols: Hoechst Staining for Adherent Cells

Introduction

Hoechst stains are a family of blue fluorescent dyes widely used in cell biology to visualize the nuclei of both live and fixed cells.[1][2] These cell-permeant dyes, including the commonly used Hoechst 33342 and Hoechst 33258, bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[2][3] Upon binding to double-stranded DNA, their fluorescence intensity increases significantly, making them excellent nuclear counterstains in fluorescence microscopy and for cell cycle analysis in flow cytometry.[1][3][4] The key difference between Hoechst 33342 and Hoechst 33258 is that the former is more lipophilic, allowing it to cross intact cell membranes more readily.[1] This document provides detailed protocols for staining adherent cells with Hoechst dyes.

Data Presentation

The following table summarizes the typical quantitative parameters for Hoechst staining of adherent cells. It is important to note that optimal conditions may vary depending on the cell type and experimental context, and therefore empirical determination is recommended.[1][5]

| Parameter | Live Cell Staining | Fixed Cell Staining |

| Hoechst Dye | Hoechst 33342 | Hoechst 33258 or Hoechst 33342 |

| Stock Solution | 1-10 mg/mL in deionized water[4][5][6] | 1-10 mg/mL in deionized water[4] |

| Working Concentration | 0.5 - 10 µg/mL[3][5] | 0.2 - 5 µg/mL[1][4] |

| Incubation Time | 5 - 60 minutes[1][3][7] | 5 - 15 minutes[3][4] |

| Incubation Temperature | 37°C or Room Temperature[3][7][8] | Room Temperature[3][4] |

| Washing Buffer | Pre-warmed PBS or culture medium[3] | PBS[3] |

| Number of Washes | 2-3 times[3] | 2-3 times[3] |

| Excitation Wavelength | ~350 nm[1] | ~350 nm[1] |

| Emission Wavelength | ~461 nm[1] | ~461 nm[1] |

Experimental Protocols

Reagent Preparation

Hoechst Stock Solution (1 mg/mL):

-

Dissolve 10 mg of Hoechst dye powder in 10 mL of high-purity deionized water.[4][6]

-

Mix thoroughly until the dye is fully dissolved. Sonication can be used to aid dissolution if necessary.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[4] When stored correctly, the solution is stable for at least one year.[9]

Hoechst Working Solution:

-

Dilute the Hoechst stock solution to the desired working concentration (refer to the table above) in an appropriate buffer immediately before use. For live cell staining, dilute in pre-warmed cell culture medium.[3] For fixed cells, dilute in Phosphate-Buffered Saline (PBS).[3]

Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for visualizing nuclei in living cells. Hoechst 33342 is generally recommended for live-cell staining due to its higher cell permeability.[1]

-

Culture adherent cells on coverslips or in a suitable imaging dish.

-

Aspirate the cell culture medium.

-

Add the pre-warmed Hoechst working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5-60 minutes at 37°C, protected from light.[1][3] The optimal incubation time should be determined empirically.[5]

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or complete culture medium.[3]

-

Add fresh, pre-warmed medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~350/461 nm).[1][3]

Protocol 2: Staining of Fixed Adherent Cells

This protocol is intended for visualizing nuclei in cells that have been previously fixed.

-

Culture adherent cells on coverslips or in a suitable imaging dish.

-

Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).[3]

-

Wash the cells 2-3 times with PBS.[3]

-

Optional: Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Add the Hoechst working solution to the fixed cells.

-

Incubate for 5-15 minutes at room temperature, protected from light.[3][4]

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with PBS.[3]

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[1][3]

Mandatory Visualization

Caption: Workflow for Hoechst staining of live and fixed adherent cells.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. flowcytometry-embl.de [flowcytometry-embl.de]

- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. biotium.com [biotium.com]

- 9. abcam.com [abcam.com]

Live Cell Imaging with Hoechst 33342: A Detailed Guide for Researchers

Application Notes and Protocols for the Visualization of Nuclear Dynamics in Living Cells

Introduction: Hoechst 33342 is a cell-permeant, blue-fluorescent dye that is a cornerstone for visualizing the nuclei of living cells.[1] This bisbenzimidazole derivative specifically binds to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2][3] Its ability to cross the plasma membrane of live cells makes it an invaluable tool for real-time studies of cellular processes such as cell cycle progression, apoptosis, and nuclear morphology without the need for fixation and permeabilization.[1] When bound to DNA, the fluorescence of Hoechst 33342 is significantly enhanced, providing a high signal-to-noise ratio for clear imaging.[2]

Mechanism of Action: Hoechst 33342 is a non-intercalating dye that binds to the minor groove of DNA.[2] This binding is not covalent and is reversible. The dye's fluorescence quantum yield is low in aqueous solutions but increases substantially upon binding to DNA due to structural confinement and exclusion of water molecules.[2] The ethyl group on Hoechst 33342 enhances its lipophilicity, allowing for greater cell permeability compared to other similar dyes like DAPI.[2][3]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the effective use of Hoechst 33342 in live-cell imaging applications.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum (bound to DNA) | ~350 - 361 nm | Can be excited by UV lasers, mercury-arc, or xenon lamps.[1][4][5] |

| Emission Maximum (bound to DNA) | ~454 - 497 nm | Emits a blue fluorescence.[4][5][6] |

| Unbound Dye Emission | ~510 - 540 nm | Can result in a green haze if the dye concentration is too high.[1][3] |

| Parameter | Recommended Range | Notes |

| Working Concentration | 0.1 - 10 µg/mL (0.5 - 5 µM) | The optimal concentration should be determined empirically for each cell type.[1][3][7] For long-term imaging, lower concentrations are recommended to minimize phototoxicity.[1] |

| Incubation Time | 5 - 60 minutes | This can vary depending on the cell type and experimental goals.[1][7][8] For some applications, such as hematopoietic stem cell analysis, incubation can be extended up to 90 minutes.[1][9] |

| Incubation Temperature | Room Temperature or 37°C | 37°C is often preferred to maintain normal cellular physiology during staining.[1][7] |

Experimental Protocols

Reagent Preparation

1. Hoechst 33342 Stock Solution (1 mg/mL):

-

Dissolve Hoechst 33342 powder in high-quality, sterile distilled water. Do not use phosphate-buffered saline (PBS) for the stock solution as the dye may precipitate.[7]

-

Aliquot the stock solution into small, light-protected tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage or at 4°C for up to one month, protected from light.[7]

2. Hoechst 33342 Working Solution (0.5 - 5 µg/mL):

-

On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or a suitable buffer like PBS.

-

Protect the working solution from light.

Staining Protocol for Live Adherent Cells

-

Cell Culture: Culture cells on an appropriate imaging vessel, such as glass-bottom dishes or chamber slides, until they reach the desired confluency.

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed Hoechst 33342 working solution to the cells, ensuring the entire monolayer is covered.

-

Incubate the cells for 10-30 minutes at 37°C in a light-protected environment (e.g., in a cell culture incubator).[10]

-

-

Washing (Optional):

-

Imaging:

-

Add fresh, pre-warmed culture medium to the cells for imaging.

-

Proceed with imaging using a fluorescence microscope equipped with a suitable filter set for Hoechst 33342 (e.g., a DAPI filter set).[11]

-

Staining Protocol for Live Suspension Cells

-

Cell Preparation: Harvest the cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in the pre-warmed Hoechst 33342 working solution at a suitable cell density.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing (Optional):

-

Centrifuge the cells to pellet them.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS. Repeat this step two to three times if necessary to reduce background fluorescence.

-

-

Imaging:

-

Transfer the stained cells to a suitable imaging vessel (e.g., a chamber slide).

-

Allow the cells to settle before imaging.

-

Important Considerations and Troubleshooting

-

Cytotoxicity and Phototoxicity: While Hoechst 33342 is generally considered to have low cytotoxicity at working concentrations, it can interfere with DNA replication and be mutagenic.[12][13] Prolonged exposure to the dye and the excitation light can induce phototoxicity and apoptosis.[14] For time-lapse imaging, it is crucial to use the lowest possible dye concentration and light intensity that provide an adequate signal.[1]

-

Optimization: The optimal staining concentration and incubation time can vary significantly between different cell types due to differences in membrane permeability and metabolic rates.[7] Therefore, it is essential to empirically determine the best conditions for your specific cell line and experimental setup.

-

Background Fluorescence: If high background fluorescence is observed, consider washing the cells before imaging or reducing the dye concentration and/or incubation time. Unbound Hoechst 33342 can emit a greenish fluorescence.[3]

-

Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal staining and to avoid artifacts from dead or dying cells.

Visualizations

Caption: Workflow for staining live adherent cells with Hoechst 33342.

Caption: Mechanism of Hoechst 33342 staining in live cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]

- 7. flowcytometry-embl.de [flowcytometry-embl.de]

- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. youdobio.com [youdobio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hoechst stain - Wikipedia [en.wikipedia.org]

- 14. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: HOE 32020 (Hoechst 33342) for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE 32020, more commonly known as Hoechst 33342, is a cell-permeant, blue-fluorescent DNA stain.[1] Its high specificity for adenine-thymine (A-T) rich regions of the minor groove in double-stranded DNA makes it an invaluable tool for a variety of applications in flow cytometry.[2][3] Unlike other DNA intercalating dyes, Hoechst 33342 is supravital, meaning it can effectively stain the nuclei of living cells without immediate cytotoxic effects, making it ideal for live-cell analysis and cell sorting.[4][5] Its primary applications include cell cycle analysis, apoptosis detection through the identification of pyknotic nuclei, and the identification of side populations in stem cell research. This document provides detailed protocols and application notes for the optimal use of this compound (Hoechst 33342) in flow cytometry.

Mechanism of Action

Hoechst 33342 is a non-intercalating dye that binds to the minor groove of DNA.[3] This binding is preferential to A-T rich sequences. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright blue fluorescence when excited by ultraviolet (UV) light.[3] This stoichiometric binding allows for the quantitative assessment of DNA content within a cell population, which is the basis for cell cycle analysis.

References

Application Notes and Protocols for HOE 32020: A Fluorescent DNA Stain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of HOE 32020, a fluorescent dye used for DNA staining in research applications. This compound is a member of the bis-benzimide family of dyes, which includes the widely used Hoechst stains. It is cell-permeable and binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT) rich regions.[1][2][3] This specific binding results in a significant increase in fluorescence, making it an excellent tool for visualizing cell nuclei and analyzing DNA content.

I. Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₂₅H₂₃ClN₆ | [4][5] |

| Molecular Weight | 442.94 g/mol | [4][5] |

| Solubility | Soluble in DMSO (≥ 69 mg/mL; 155.78 mM) | [5][6][7] |

| Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [5] |

| Storage (Stock Solution) | -20°C, protected from light | [1] |

II. Experimental Protocols

The following protocols provide detailed methodologies for the preparation of stock and working solutions of this compound for cell staining applications.

A. Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the powder.

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 1 mg/mL. For 1 mg of powder, add 1 mL of DMSO.

-

Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.[1]

B. Preparation of this compound Working Solution for Cell Staining

This protocol details the dilution of the stock solution to a working concentration suitable for staining DNA in live or fixed cells. Typical working concentrations range from 1 to 10 µg/mL.[5][7][8][9]

Materials:

-

This compound stock solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS) or desired cell culture medium

-

Sterile tubes for dilution

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 1 mg/mL this compound stock solution at room temperature, protected from light.

-

Dilution: Dilute the stock solution to the desired working concentration using PBS or cell culture medium. For a final concentration of 1 µg/mL, dilute the 1 mg/mL stock solution 1:1000 (e.g., add 1 µL of stock solution to 999 µL of PBS).

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent bubble formation.

-

Use: The working solution should be prepared fresh for each experiment and used immediately.

III. Visualization of Methodologies

The following diagrams illustrate the key processes involved in the preparation and application of this compound solutions.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: General workflow for cell staining and analysis with this compound.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad.com [bio-rad.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biotium.com [biotium.com]

Application Notes and Protocols for Cell Cycle Analysis Using Hoechst Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hoechst dyes are a family of fluorescent stains used for labeling DNA in live or fixed cells and are particularly useful for cell cycle analysis. These bis-benzimide dyes, including the commonly used Hoechst 33342 and Hoechst 33258, bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[][2] Upon binding to DNA, their fluorescence emission increases significantly, allowing for the quantification of DNA content, which is a key indicator of the cell cycle phase.[] Cells in the G0/G1 phase have a diploid (2n) DNA content, while cells in the G2/M phase have a tetraploid (4n) DNA content. Cells in the S phase, where DNA synthesis occurs, have a DNA content between 2n and 4n.[3] Hoechst 33342 is more cell-permeable than Hoechst 33258, making it more suitable for staining living cells.[] These dyes are excited by ultraviolet (UV) light and emit blue fluorescence.[][2]

Principle of Cell Cycle Analysis

The principle of cell cycle analysis by DNA staining is based on the stoichiometric binding of a fluorescent dye to the cellular DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then be used to measure the fluorescence of a large population of individual cells. A histogram of fluorescence intensity versus cell count will reveal distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocols